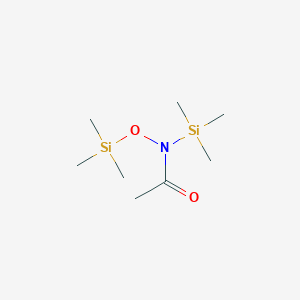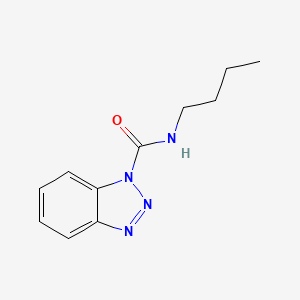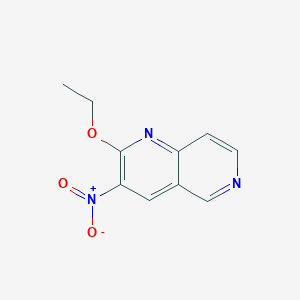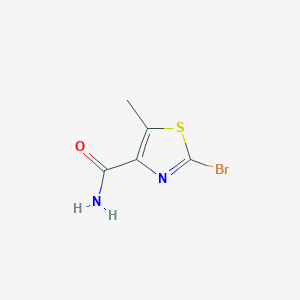
2-Chloropyridine-3,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dichlorhydrate de 2-chloropyridine-3,4-diamine est un composé chimique de formule moléculaire C5H8Cl3N3. Il est un dérivé de la pyridine, un composé organique hétérocyclique basique. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le dichlorhydrate de 2-chloropyridine-3,4-diamine peut être synthétisé par plusieurs méthodes. Une méthode courante implique la chloration de la 3,4-diaminopyridine. La réaction a généralement lieu en présence d'un agent chlorant tel que le chlorure de thionyle ou le pentachlorure de phosphore. La réaction est réalisée dans des conditions contrôlées pour assurer la chloration sélective à la position 2 du cycle pyridine.
Méthodes de production industrielle
Dans les milieux industriels, la production de dichlorhydrate de 2-chloropyridine-3,4-diamine implique souvent des procédés de chloration à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées garantit la production efficace du composé.
Analyse Des Réactions Chimiques
Types de réactions
Le dichlorhydrate de 2-chloropyridine-3,4-diamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés aminés.
Substitution : L'atome de chlore du composé peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates sont utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Formation de N-oxydes.
Réduction : Formation de divers dérivés aminés.
Substitution : Formation de dérivés de pyridine substitués.
Applications de la recherche scientifique
Le dichlorhydrate de 2-chloropyridine-3,4-diamine a de nombreuses applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme intermédiaire pharmaceutique.
Industrie : Il est utilisé dans la production de colorants, d'agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du dichlorhydrate de 2-chloropyridine-3,4-diamine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes et à des récepteurs, modifiant leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la modulation des voies de signalisation des récepteurs.
Applications De Recherche Scientifique
2-Chloropyridine-3,4-diamine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloropyridine-3,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,3-Diamino-5-chloropyridine
- 2,3-Diamino-6-chloropyridine
- Dichlorhydrate de 2,5-diaminopyridine
Unicité
Le dichlorhydrate de 2-chloropyridine-3,4-diamine est unique en raison de son motif de substitution spécifique sur le cycle pyridine. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications.
Propriétés
Formule moléculaire |
C5H8Cl3N3 |
|---|---|
Poids moléculaire |
216.5 g/mol |
Nom IUPAC |
2-chloropyridine-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C5H6ClN3.2ClH/c6-5-4(8)3(7)1-2-9-5;;/h1-2H,8H2,(H2,7,9);2*1H |
Clé InChI |
QWAYXFGRDQYKHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1N)N)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11885874.png)






